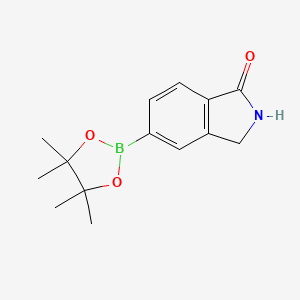
Methyl 4-Amino-2-fluorobenzoate
Descripción general
Descripción
Methyl 4-Amino-2-fluorobenzoate is a chemical compound that can be synthesized through various chemical reactions. It is related to a family of compounds that have been studied for their potential biological properties, such as antitumor activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cancer cell lines, indicating the significance of fluorinated aromatic compounds in pharmaceutical development .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves a series of reactions, including nitrification, esterification, and hydronation. For example, Methyl 2-amino-5-fluorobenzoate, a compound similar to Methyl 4-Amino-2-fluorobenzoate, was synthesized starting from 3-fluorobenzoic acid. The optimal synthesis route reported involved reacting 3-fluorobenzoic acid with mixed acid, followed by methanol, and then reduction to yield the target product with high purity .
Molecular Structure Analysis
The molecular structure and conformation of related fluorinated compounds have been characterized using various analytical techniques, including NMR and X-ray crystallography. For instance, the crystal structure of a compound with a fluorinated benzoyl group was determined, and its conformation in the solid state was found to be similar to that in solution . This suggests that the molecular structure of Methyl 4-Amino-2-fluorobenzoate could also be elucidated using similar techniques.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. For example, a fluorobenzoyloxy group was successfully coupled to a naphthoquinone derivative using dicyclohexyl carbodiimide, indicating the reactivity of such fluorinated groups in synthesis . This reactivity is essential for the development of imaging agents and other pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds, such as thermal stability and phase transitions, have been investigated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Polymorphism screening has also been conducted to determine the crystalline forms of these compounds . These properties are crucial for understanding the behavior of Methyl 4-Amino-2-fluorobenzoate in various conditions and for its potential application in drug formulation.
Aplicaciones Científicas De Investigación
Synthesis and Optimization
- Methyl 4-Amino-2-fluorobenzoate can be synthesized through various chemical reactions involving nitrification, esterification, and hydronation, using raw materials like 3-fluorobenzoic acid. An optimal synthesis route has been established, yielding high-purity products confirmed through methods like IR, NMR, and GC-MS (Yin Jian-zhong, 2010).
Biomedical Research
- Derivatives of Methyl 4-Amino-2-fluorobenzoate, such as 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties in both in vitro and in vivo studies. They are metabolically transformed by cytochrome P 450 1A1 into active and inactive metabolites, and amino acid conjugation has been used to overcome limitations related to drug lipophilicity (Bradshaw et al., 2002).
Fluorescence Sensing
- Methyl 4-Amino-2-fluorobenzoate-based compounds have been developed as fluorescent sensors for metal ions, particularly Al3+. Such sensors show high selectivity and sensitivity, offering potential applications in bio-imaging, especially in detecting metal ions in living cells (Xingpei Ye et al., 2014).
Antiviral Properties
- Novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, which are related to Methyl 4-Amino-2-fluorobenzoate, have been synthesized and shown to possess good antiviral activities against tobacco mosaic virus (TMV) in vivo (Xie et al., 2017).
Safety And Hazards
“Methyl 4-Amino-2-fluorobenzoate” is harmful if swallowed . It is advised to avoid dust formation and avoid breathing mist, gas, or vapours . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water for at least 15 minutes .
Propiedades
IUPAC Name |
methyl 4-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKMNNACPYTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620787 | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Amino-2-fluorobenzoate | |
CAS RN |
73792-08-2 | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)





![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)


